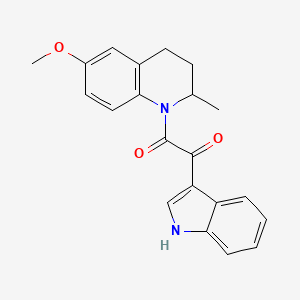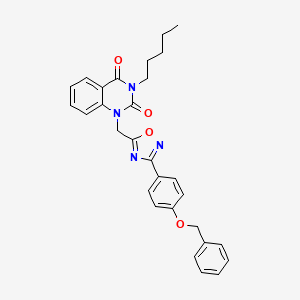![molecular formula C15H21N3OS B14964345 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-67-7](/img/structure/B14964345.png)
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl groups to the amino nitrogen .
Wissenschaftliche Forschungsanwendungen
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: This compound shares the tert-butyl and amino functionalities but has a different core structure.
tert-butyl-substituted indoles: These compounds have a similar tert-butyl group but differ in their core heterocyclic system.
Uniqueness
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties. Its combination of functional groups and core structure makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
633283-67-7 |
|---|---|
Molekularformel |
C15H21N3OS |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-7-8(2)10-11(16)12(13(19)18-15(4,5)6)20-14(10)17-9(7)3/h16H2,1-6H3,(H,18,19) |
InChI-Schlüssel |
JIFNOSLTBLIIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964274.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone](/img/structure/B14964281.png)
![N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B14964282.png)
![2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid](/img/structure/B14964283.png)
![1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide](/img/structure/B14964290.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide](/img/structure/B14964306.png)

![2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14964332.png)



![7-(2-Fluorophenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964353.png)
![N-(4-acetylphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964356.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B14964360.png)
